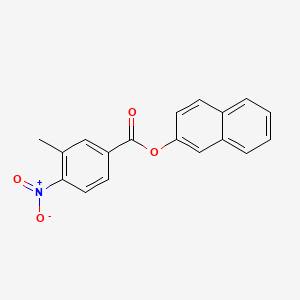

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.305. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Organotin Compounds for Organic Light Emitting Diodes (OLEDs)

Research on organotin compounds derived from Schiff bases, which involve naphthalene derivatives, shows potential for OLED applications. These compounds exhibit significant photophysical properties, including quantum yields and electroluminescence, indicating their utility in light-emitting devices (García-López et al., 2014).

Applications in Concrete Science

Layered Double Hydroxide-like Materials

Nitrobenzoic acid derivatives, including those related to naphthalene, have been intercalated into layered double hydroxides for potential applications in concrete science. These materials demonstrate the ability to control the kinetics of cement hydration, showcasing a novel approach to enhancing concrete properties (Raki et al., 2004).

Environmental and Analytical Chemistry

Detection of Picric Acid

A study utilized a naphthalene derivative as a chemodosimeter for Zn2+ ions, which, in turn, could detect picric acid in aqueous media. This application is crucial for environmental monitoring and safety, as picric acid is a potent explosive (Azadbakht & Keypour, 2012).

Polymer Science

Heat Resistant Polyimides

Research into naphthalene derivatives, including the synthesis of pyridine-based ether ester diamines, has led to the development of novel, thermally stable polyimides. These materials have applications in areas requiring materials that can withstand high temperatures without degrading (Mehdipour‐Ataei et al., 2004).

Biochemical Applications

Suppression of N-Nitrosating Reactions

Naphthalene derivatives have been explored for their capacity to inhibit N-nitrosation, a reaction relevant to carcinogenesis. This research is indicative of the broader potential for naphthalene derivatives in studying and mitigating mechanisms of disease formation (Kono et al., 1995).

Mechanism of Action

Target of Action

The primary target of Naphthalen-2-yl 3-methyl-4-nitrobenzoate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound: interacts with its target, the AChE enzyme, by binding to it .

Biochemical Pathways

The biochemical pathways affected by This compound Given its target, it can be inferred that it likely impacts the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of This compound It has been observed to induce a significant rise in alkaline phosphatases (alp), bilirubin, white blood cells (wbc), and lymphocyte levels, along with a decrease in platelet count . It also appears to increase spermatogenesis at certain doses .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and presence of other compounds .

Properties

IUPAC Name |

naphthalen-2-yl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUGZCJOKKRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)

![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)